2-Methyl-5α-androst-2-en-17β-ol, commonly known as desoxymethyltestosterone or Madol, is a synthetic anabolic-androgenic steroid. It is a 17α-methylated derivative of dihydrotestosterone, characterized by its unique structural features that distinguish it from other steroids. This compound was first synthesized in 1961 and has gained attention for its potential applications in performance enhancement and bodybuilding, despite never being marketed for medical use.
Desoxymethyltestosterone was developed by Max Huffman, who patented the compound in 1961. It was later rediscovered by chemist Patrick Arnold in 2005, who produced it for distribution through nutritional supplements. The compound has been detected in various over-the-counter products aimed at athletes and bodybuilders, leading to regulatory scrutiny and its classification as a controlled substance in the United States.
Desoxymethyltestosterone falls under the category of anabolic-androgenic steroids, which are synthetic derivatives of testosterone designed to promote muscle growth and enhance physical performance. It is classified as a Schedule III controlled substance in the United States due to its potential for abuse and health risks associated with its use.
The synthesis of desoxymethyltestosterone typically involves several chemical reactions that modify the steroid backbone. The key steps include:
The synthetic routes may involve various reagents and catalysts, including acid chlorides or Lewis acids to facilitate the methylation process. Advanced techniques such as chromatography are employed to purify the final product and confirm its identity through spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
The compound features a unique arrangement of carbon atoms that contributes to its biological activity. Its structure lacks the typical keto group found in many anabolic steroids, which may influence its binding affinity to androgen receptors.
Desoxymethyltestosterone undergoes various chemical reactions typical of steroids:
The fragmentation patterns during mass spectrometry analyses reveal significant product ions that assist in identifying desoxymethyltestosterone among other steroids. Common fragments include ions at m/z 199 and 227, which are indicative of specific structural features within the steroid class.
Desoxymethyltestosterone exerts its effects primarily through binding to androgen receptors in target tissues, similar to other anabolic steroids. This binding initiates a cascade of biological responses that promote muscle hypertrophy and increase protein synthesis.
In studies involving castrated rats, desoxymethyltestosterone demonstrated an anabolic effect approximately 160% that of testosterone while exhibiting only 60% of testosterone's androgenic effects. This results in a favorable anabolic-to-androgenic ratio, suggesting potential applications as a selective androgen receptor modulator.
Relevant data from studies indicate that desoxymethyltestosterone retains potency even when modified chemically, maintaining its effectiveness as an anabolic agent.
Desoxymethyltestosterone has been primarily researched for its potential applications in sports medicine and bodybuilding due to its anabolic properties. Although it was never marketed for clinical use, it has been studied for:
Despite its applications, ethical considerations regarding its use in sports have led to strict regulations against its distribution and consumption among athletes.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3